7-Amino-4,6-dimethyl-2H-chromen-2-one

Overview

Description

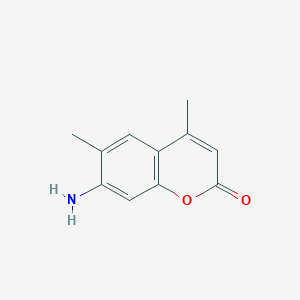

7-Amino-4,6-dimethyl-2H-chromen-2-one is a substituted coumarin derivative characterized by a benzopyrone core structure (2H-chromen-2-one) with amino and methyl functional groups at positions 7, 4, and 6 (Figure 1). Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methyl groups at positions 4 and 6 may influence steric hindrance and lipophilicity, modulating its pharmacokinetic profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4,6-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethyl-2H-chromen-2-one with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4,6-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include nitro derivatives, substituted amines, and various functionalized chromen-2-one derivatives.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 7-amino-4,6-dimethyl-2H-chromen-2-one is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against several human cancer cell lines:

- Cytotoxicity Studies : Compounds derived from this compound have been synthesized and tested for their antitumor activity. For instance, a study reported that certain derivatives showed pronounced cytotoxic effects against breast carcinoma (MCF-7) and colon carcinoma (HCT116) cell lines, with IC50 values as low as 0.3 μM for some compounds .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 2b | MCF-7 | 0.6 |

| 2h | MCF-7 | 0.3 |

| 2b | HCT116 | 3 |

The mechanism behind this activity often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics.

Anti-inflammatory Properties

Another significant area of application for this compound is its anti-inflammatory potential. Research indicates that this compound can interact with cyclooxygenase enzymes, which are critical in the inflammatory process:

- Mechanistic Insights : The interaction of 7-amino derivatives with COX enzymes suggests a pathway through which these compounds may exert their anti-inflammatory effects. This property is particularly relevant for developing treatments for conditions characterized by chronic inflammation.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities:

- Multicomponent Reactions : The compound can be utilized in copper-catalyzed reactions to produce substituted triazoles and other heterocycles that display enhanced biological activities compared to their parent structures . This versatility allows researchers to explore a wide range of chemical modifications to optimize pharmacological properties.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

- Synthesis and Characterization : A study detailed the synthesis of bis(triazolyl-coumarin) derivatives from 7-amino coumarin precursors and evaluated their cytotoxicity against various cancer cell lines .

- Biological Activity Evaluation : Another research focused on the anti-inflammatory effects of related coumarin compounds, highlighting their ability to inhibit COX enzymes effectively.

- Novel Derivatives : Recent investigations have explored the synthesis of new coumarin derivatives with enhanced biological activities through structural modifications .

Mechanism of Action

The mechanism of action of 7-Amino-4,6-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

To contextualize the properties of 7-amino-4,6-dimethyl-2H-chromen-2-one, a comparative analysis with structurally related coumarins and heterocyclic compounds is presented below.

Structural and Functional Group Variations

A. 6-(4-(Dimethylamino)benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 3, )

- Core Structure : Chromen-2-one (coumarin).

- Substituents: 7-Hydroxy, 4-methyl, and a 6-substituted dimethylaminobenzylamino group.

- Key Differences: The 7-hydroxy group in Compound 3 serves as both a hydrogen bond donor and acceptor, whereas the 7-amino group in the target compound primarily acts as a donor.

- Synthesis : Prepared via reductive amination of 7-hydroxy-4-methylcoumarin with aromatic aldehydes and NaBH3CN .

B. Coumarin Derivatives with Basic Side Chains (Compounds 5–9, )

- Core Structure: Benzopyranone (coumarin).

- Substituents: Position 7 modified with diethylaminoethoxy (5), dimethylaminoethoxy (6), morpholinoethoxy (7), piperidinylethoxy (8), or pyrrolidinylethoxyl (9) groups.

- Key Differences: These derivatives feature extended amino-alkoxy side chains at position 7, enhancing their interaction with cellular targets (e.g., DNA or enzymes) compared to the compact 7-amino group in the target compound. Compound 6 (dimethylaminoethoxy) exhibited selective cytotoxicity against lung cancer cells (A549 LD50 = 5.0 μM), suggesting that dimethylamino groups enhance specificity .

C. 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (–8)

- Core Structure: Naphthyridinone (a bicyclic heterocycle).

- Substituents: 7-Amino and 4,4-dimethyl groups.

- Key Differences: The naphthyridinone core lacks the oxygen atom present in coumarins, reducing hydrogen bond acceptor capacity (PSA = 42 Ų vs. ~50–60 Ų for coumarins).

Key Observations :

- The amino group at position 7 in the target compound likely improves aqueous solubility compared to alkoxy-substituted coumarins (e.g., Compound 3).

- Methyl groups at positions 4 and 6 may reduce metabolic degradation by cytochrome P450 enzymes, a common issue with unsubstituted coumarins.

- The absence of extended side chains (e.g., dimethylaminoethoxy in Compound 6) could limit the target compound’s cellular uptake but reduce off-target effects .

Hydrogen Bonding and Crystallography

- The 7-amino group in the target compound can form strong N–H···O bonds with carbonyl acceptors, as seen in coumarin derivatives (). This contrasts with 7-hydroxy coumarins, which participate in O–H···O and O–H···N interactions.

Biological Activity

7-Amino-4,6-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by a chromenone structure. Its molecular formula is C_12H_13N_O_2, with a molecular weight of approximately 189.21 g/mol. The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The unique chemical properties of this compound stem from its specific substitution pattern:

- Amino group at the 7-position.

- Methyl groups at the 4 and 6 positions.

These structural features contribute to its reactivity and interactions with various biomolecules, enhancing its pharmacological potential.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit notable anti-inflammatory effects. A study evaluating related compounds found that certain derivatives showed comparable or enhanced anti-inflammatory activity compared to established reference drugs. For instance, compounds with substituted benzylideneamino groups exhibited significant inhibition of inflammation markers in vitro and in vivo models .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, suggesting its application as an antimicrobial agent. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anticancer Potential

Emerging research highlights the anticancer properties of this coumarin derivative. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of cell cycle regulators . The compound's ability to target multiple signaling pathways makes it a candidate for further exploration in cancer therapy.

The biological activities of this compound are mediated through various mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in inflammatory responses and cancer progression.

- Modulation of Cell Signaling: It interacts with key signaling pathways, affecting gene expression and cellular metabolism.

- Antioxidant Effects: The compound exhibits antioxidant properties, reducing oxidative stress in cells, which is crucial for protecting against inflammation and cancer development .

Case Studies

-

Anti-inflammatory Study:

A study conducted on a series of Schiff base derivatives containing the 7-amino-4-methylcoumarin moiety demonstrated potent anti-inflammatory activity. Compounds such as 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one showed significant reductions in inflammation markers compared to controls . -

Antimicrobial Evaluation:

In vitro tests revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis . -

Anticancer Research:

A recent investigation into the anticancer effects of coumarin derivatives found that this compound induced apoptosis in various cancer cell lines through caspase activation and cell cycle arrest .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Amino-4,6-dimethyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. Substituted amino groups are introduced via nitration followed by reduction. Key parameters include temperature control (80–120°C) and acid catalysts (H₂SO₄ or HCl). Yield optimization requires stoichiometric balancing of reactants and inert atmospheres to prevent oxidation. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3400 cm⁻¹). X-ray crystallography resolves crystal packing and hydrogen-bonding networks, requiring high-purity single crystals grown via slow evaporation from ethanol/water mixtures .

Q. What are the primary applications of this compound in enzymatic or fluorescence-based assays?

- Methodological Answer : The coumarin core enables fluorescence properties (λₑₓ ~360 nm, λₑₘ ~450 nm), making it useful as a fluorogenic substrate for hydrolytic enzymes (e.g., esterases, proteases). Experimental design involves monitoring fluorescence intensity changes under controlled pH and temperature. Calibration curves using known enzyme concentrations ensure quantitative analysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or crystallographic disorder. Validate computational models (DFT, Hartree-Fock) using solvent correction parameters. Compare experimental data with multiple solvents (DMSO-d₆, CDCl₃). For crystallographic ambiguity, refine structures using SHELXL with high-resolution data and anisotropic displacement parameters .

Q. What strategies optimize hydrogen-bonding interactions in co-crystals of this compound?

- Methodological Answer : Graph-set analysis (R²₂(8), R²₁(6) motifs) guides co-former selection (e.g., carboxylic acids). Solvent-free grinding or slow evaporation from polar solvents (DMF, acetone) promotes directional H-bonding. X-ray diffraction and Hirshfeld surface analysis quantify interaction robustness. Thermodynamic stability is assessed via DSC/TGA .

Q. How do substituent modifications (e.g., methylation, halogenation) impact the compound’s photophysical and bioactivity profiles?

- Methodological Answer : Introduce substituents via electrophilic substitution or cross-coupling (Suzuki, Buchwald-Hartwig). UV-Vis spectroscopy and fluorescence quantum yield measurements track Stokes shifts. Bioactivity is tested via enzyme inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina). Structure-activity relationships (SAR) are modeled using multivariate regression .

Q. What statistical approaches address batch-to-batch variability in synthesis or biological assay reproducibility?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Use ANOVA to assess variability sources. For biological assays, apply Bland-Altman plots or intraclass correlation coefficients (ICC) to validate consistency. Open-data practices (FAIR principles) ensure transparency in reporting discrepancies .

Properties

IUPAC Name |

7-amino-4,6-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKSCVNCHUNTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)OC(=O)C=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.